4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one is a chemical compound with a unique structure that includes an imidazole ring substituted with a methyl group and a methylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one typically involves multi-step organic synthesis. One common method includes the reaction of 4-methylimidazole with 2-chloroethyl methyl sulfide under basic conditions to introduce the methylthioethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthioethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthioethyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-thiazoleethanol: Similar structure with a thiazole ring instead of an imidazole ring.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a hydroxyethyl group instead of a methylthioethyl group.
Uniqueness
4-Methyl-5-(2-(methylthio)ethyl)-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-methyl-5-(2-methylsulfanylethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C7H12N2OS/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
PTLVUALBIHYQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N1)CCSC |
Origin of Product |
United States |
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